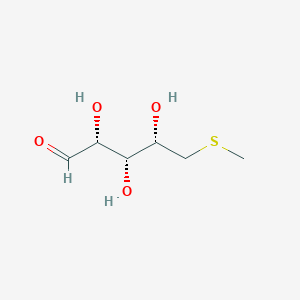
D-Xylose, 5-S-methyl-5-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Xylose, 5-S-methyl-5-thio- is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Xylose, 5-S-methyl-5-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Xylose, 5-S-methyl-5-thio- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Thionocarbamate Derivatives
One of the notable applications of D-Xylose, 5-S-methyl-5-thio- is its role in synthesizing thionocarbamate derivatives. The derivatization of D-xylose with potassium thiocyanate allows for the creation of a versatile synthetic handle that can be used to develop functional synthetic carbohydrate polymers. This process involves the formation of 1,3-oxazolidine-2-thione (OZT) groups, which exhibit reactivity towards alkyl bromides and can be polymerized with dithiols to yield poly(ester-thioethers) with diverse properties .
Table 1: Polymerization of OZT-Derived Monomers
| Monomer Type | Functional Group | Polymerization Method | Properties |
|---|---|---|---|
| OZT-Diene | Various pendant groups | Photo-initiated thiol–ene polymerization | Tailored mechanical properties |
| Non-functionalized OZT | None | Post-polymerization modification | Reactive sites for further functionalization |
This synthetic versatility allows for the preparation of materials with tailored functionalities suitable for various applications, including biomedical and agricultural uses .
Biochemical Applications
C-Glycosylation Reactions
D-Xylose, 5-S-methyl-5-thio- is also utilized in biocatalytic methodologies for C-glycosylation reactions. The compound serves as a substrate in enzymatic reactions that facilitate the synthesis of C-nucleotide triphosphates from pentose sugars. Such transformations are crucial for developing nucleic acids in synthetic biology applications .
Table 2: Enzymatic Substrates and Yields
| Substrate Type | Yield (%) | Enzyme Used |
|---|---|---|
| D-Xylose 5-phosphate | 90 | Pseudouridine monophosphate C-glycosidase |
| D-Ribose 5-phosphate | 94 | Pseudouridine monophosphate C-glycosidase |
These findings highlight the effectiveness of D-Xylose, 5-S-methyl-5-thio- in facilitating efficient one-pot synthesis methods that are advantageous for genetic engineering and synthetic biology .
Medicinal Chemistry Applications
Antiviral and Anticancer Potential
Research indicates that D-Xylose, 5-S-methyl-5-thio- exhibits potent antiviral properties and may impede cancer progression. The compound has been studied for its ability to modulate viral replication dynamics, making it a candidate for therapeutic development against viral infections and certain cancers .
Case Study: Antiviral Activity
In a study investigating the antiviral effects of various compounds, D-Xylose, 5-S-methyl-5-thio- was shown to significantly reduce viral load in infected cell cultures. This suggests its potential application as an antiviral agent in clinical settings.
Propiedades
Número CAS |
53458-58-5 |
|---|---|
Fórmula molecular |
C6H12O4S |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2,3,4-trihydroxy-5-methylsulfanylpentanal |
InChI |
InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m0/s1 |
Clave InChI |
ACWASDPGAVYCNI-KVQBGUIXSA-N |
SMILES |
CSCC(C(C(C=O)O)O)O |
SMILES isomérico |
CSC[C@H]([C@@H]([C@H](C=O)O)O)O |
SMILES canónico |
CSCC(C(C(C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















